molecular formula C21H25N5O B275543 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

货号 B275543
分子量: 363.5 g/mol
InChI 键: NTSCBPRZHIBADT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine, also known as TAK-659, is a novel small-molecule inhibitor that is being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials. In

作用机制

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on B-cell receptor signaling, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has also been shown to inhibit the activation of other signaling pathways, including the NF-κB and AKT pathways. This compound has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.

实验室实验的优点和局限性

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and modified. It has shown potent antitumor activity in preclinical studies and is currently undergoing clinical trials. However, there are also some limitations to using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine in lab experiments. It may have off-target effects on other kinases, and its efficacy may be limited by drug resistance mechanisms.

未来方向

For the study of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine include the development of combination therapies and the identification of biomarkers for response prediction.

合成方法

The synthesis of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthesis starts with the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-azidobenzyl chloride. This intermediate is then reacted with 4-hydroxybenzyl alcohol to form the key intermediate, 3-[(4-hydroxyphenyl)methyl]-1-phenyl-1H-tetrazole. The final step involves the coupling of this intermediate with cycloheptanamine to form N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.

科学研究应用

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphomas and acute myeloid leukemia. N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has also demonstrated potent antitumor activity in mouse models of lymphoma and leukemia.

属性

分子式

C21H25N5O

分子量

363.5 g/mol

IUPAC 名称

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cycloheptanamine

InChI

InChI=1S/C21H25N5O/c1-2-5-11-18(10-4-1)22-16-17-9-8-14-20(15-17)27-21-23-24-25-26(21)19-12-6-3-7-13-19/h3,6-9,12-15,18,22H,1-2,4-5,10-11,16H2

InChI 键

NTSCBPRZHIBADT-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

规范 SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。